(3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid
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Overview
Description
The compound (3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including carboxylic acids, amines, and amides, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the core structure: This could involve the use of protecting groups to selectively react with specific functional groups.
Introduction of side chains: This step might involve coupling reactions, such as peptide coupling, to attach various side chains to the core structure.
Deprotection and purification: The final steps would involve removing any protecting groups and purifying the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include:
Scaling up reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Automation: Using automated systems to perform repetitive tasks, such as adding reagents or monitoring reaction conditions.
Purification: Employing large-scale purification techniques, such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as acidic or basic environments to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor binding: Interacting with cell surface receptors to modulate cellular signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
This compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include:
Peptides: Short chains of amino acids with similar functional groups.
Small molecule inhibitors: Compounds designed to inhibit specific enzymes or receptors.
Natural products: Complex organic molecules isolated from natural sources with similar biological activity.
By comparing these compounds, researchers can identify unique features of (3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid, such as its specific functional groups or biological activity, that make it a valuable compound for further study.
Properties
Molecular Formula |
C39H49N8O14+ |
---|---|
Molecular Weight |
853.9 g/mol |
IUPAC Name |
(3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/p+1/t26-,27-,28-/m1/s1 |
InChI Key |
SVNJBEMPMKWDCO-JCYYIGJDSA-O |
Isomeric SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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